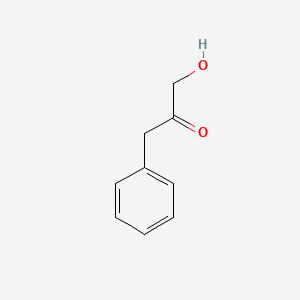
1-Hydroxy-3-phenylpropan-2-one
Cat. No. B1311381
Key on ui cas rn:
4982-08-5
M. Wt: 150.17 g/mol
InChI Key: QLCZRWKIQPLYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06271008B1
Procedure details


9.5 ml of 0.1 M citric acid and 40.5 ml of 0.1 M tri-sodium citrate were diluted to 100 ml to give a pH 6 citrate buffer solution. (Ref.: Buffers for pH and Metal Ion Control, D. D. Perrin and B. Dempsey, Publ. John Wiley and Sons, pg 103). Petroleum spirit (40 ml), ethanol (0.5 ml), the pH 6 citrate buffer (5 ml) and sodium pyruvate (2.5 g, 23 mmol) were stirred at room temperature for 1 h. Benzaldehyde (127 mg, 1.2 mmol) and baker's yeast (5 g) were then added and the reaction stirred at 5° C. for 24 h. The mixture was then filtered and yeast washed with diethyl ether. After removal of the solvent in vacuo the product was purified by flash distillation (200° C./1 mm) to give phenylacetylcarbinol (44 mg, 24%). The GC of the product showed pure PAC (11.88 min.). Chiral GC showed a ratio of 97.5:2.5, 95% ee.

[Compound]
Name
Petroleum spirit
Quantity
40 mL
Type
reactant
Reaction Step Two


Name
sodium pyruvate
Quantity
2.5 g
Type
reactant
Reaction Step Two



Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
N[C@H](C=O)CCSC.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[C:22]([O-:27])(=O)[C:23]([CH3:25])=[O:24].[Na+].C(=O)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C>[C:30]1([CH2:25][C:23]([CH2:22][OH:27])=[O:24])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCSC)C=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
127 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at 5° C. for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
yeast washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent in vacuo the product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was purified by flash distillation (200° C./1 mm)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44 mg | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
